N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide
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Description
“N-(1-Benzyl-4-piperidinyl)acetamide” is a compound that Sigma-Aldrich provides to early discovery researchers as part of a collection of rare and unique chemicals . Its linear formula is C14H20N2O .
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(1-Benzyl-4-piperidinyl)guanidine hydrochloride”, has an empirical formula of C13H21ClN4 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1-Benzyl-4-piperidinyl)guanidine hydrochloride”, a similar compound, include a molecular weight of 268.79 and it is a solid at room temperature .
Scientific Research Applications
Synthesis and Structural Characterization
Flexible Synthesis Approaches : A study described the synthesis of trisubstituted piperidines, highlighting a method that combines aza-Achmatowicz oxidation of furyl-substituted benzenesulfonamide followed by conjugate addition, useful for synthesizing complex structures like indolizidine alkaloids (Harris & Padwa, 2003).
Novel Sulfonamides as Inhibitors : Another study synthesized and evaluated novel substituted benzenesulfonamides as potent inhibitors for membrane-bound phospholipase A2, demonstrating the compound's potential in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).
Biological Evaluation and Potential Applications
Carbonic Anhydrase Inhibitors : Research into novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties identified potent inhibitors of human carbonic anhydrase isoforms, particularly relevant for targeting tumor-associated isoforms like hCA IX, offering a pathway for anticancer agent development (Lolak et al., 2019).
Antimicrobial Properties : Studies on sulfonamides incorporating 1,3,5-triazine structural motifs have shown antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profiles, suggesting potential for treating diseases associated with oxidative stress and enzyme deregulation (Lolak et al., 2020).
Synthetic Methodology and Chemical Characterization
- Single-Crystal X-ray and NMR Characterisation : An in-depth structural investigation of AND-1184 (related to N-(1-benzyl-4-piperidinyl)-2,4,5-trichlorobenzenesulfonamide) and its hydrochloride form provided insights into their molecular structures, aiding the development of potential active pharmaceutical ingredients for dementia treatment (Pawlak et al., 2021).
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,4,5-trichlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl3N2O2S/c19-15-10-17(21)18(11-16(15)20)26(24,25)22-14-6-8-23(9-7-14)12-13-4-2-1-3-5-13/h1-5,10-11,14,22H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZLEFBSEJIVMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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